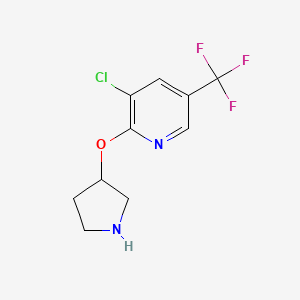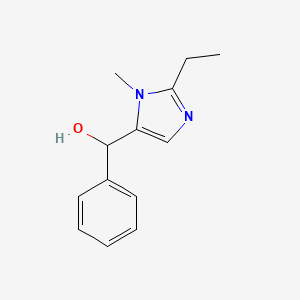
3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine, also known as CPY, is a pyridine-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPY has been reported to exhibit promising activity against various diseases, including cancer and inflammation.
科学的研究の応用
Fungicide Development
The compound 3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine has been utilized in the development of fungicides. For instance, it is a key component in the fungicide fluazinam. This compound features a dihedral angle between the pyridine and benzene ring planes, contributing to its effectiveness. It forms inversion dimers linked by hydrogen bonds, C—Cl⋯π, and N—O⋯π interactions in a crystal, leading to a three-dimensional network critical for its fungicidal properties (Jeon, Kim, Lee, & Kim, 2013).
Synthesis of Bioactive Compounds
This chemical is also integral in synthesizing bioactive compounds, especially those with fungicidal activity. Novel derivatives containing this compound have shown efficient broad-spectrum fungicidal activity, controlling various plant diseases (Yu, Xu, Tu, Li, & Li, 2006).
Pesticide Synthesis
The synthesis of pesticides frequently employs this compound as a significant component. Various processes for synthesizing this pyridine derivative, particularly for pesticide development, have been reviewed, highlighting its importance in the field (Xin-xin, 2006).
Organic Synthesis
The compound is also used in organic synthesis processes. It serves as a starting material in various synthetic pathways, demonstrating its versatility in chemical reactions (Greszler & Stevens, 2009).
Halogen Substitutions in Pyridines
It plays a role in studies exploring halogen shuffling in pyridines, where selective electrophilic substitutions are investigated (Mongin, Tognini, Cottet, & Schlosser, 1998).
特性
IUPAC Name |
3-chloro-2-pyrrolidin-3-yloxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c11-8-3-6(10(12,13)14)4-16-9(8)17-7-1-2-15-5-7/h3-4,7,15H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTGJJYAPLBTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3,4-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)
![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)

![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)
![N-Methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]azepane-1-sulfonamide](/img/structure/B2418406.png)
![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2418408.png)
![3-(4-methoxyphenyl)-9-(1-phenylethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2418410.png)


![6-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-9H-purine](/img/structure/B2418415.png)

